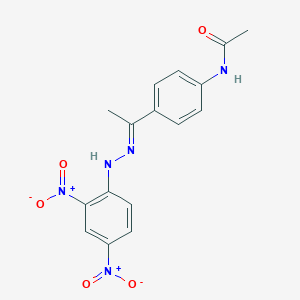

4'-Acetamidoacetophenone 2,4-dinitrophenylhydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

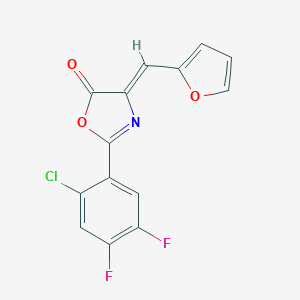

4'-Acetamidoacetophenone 2,4-dinitrophenylhydrazone, also known as DNPH, is a chemical compound that is commonly used in scientific research. DNPH is a derivative of 4'-acetamidoacetophenone, which is a yellow crystalline solid that is soluble in water and polar solvents. DNPH is used to detect the presence of carbonyl compounds, which are organic compounds that contain a carbon atom double-bonded to an oxygen atom. Carbonyl compounds are found in many organic molecules, including aldehydes and ketones.

Mécanisme D'action

4'-Acetamidoacetophenone 2,4-dinitrophenylhydrazone reacts with carbonyl compounds to form a stable hydrazone derivative. The reaction involves the formation of a Schiff base intermediate, which is then reduced to form the hydrazone. The reaction is typically carried out in acidic conditions, which helps to promote the formation of the Schiff base intermediate.

Biochemical and Physiological Effects

This compound does not have any known biochemical or physiological effects. It is a non-toxic compound that is used primarily for analytical purposes.

Avantages Et Limitations Des Expériences En Laboratoire

4'-Acetamidoacetophenone 2,4-dinitrophenylhydrazone is a widely used reagent for the detection of carbonyl compounds in a variety of samples. It is relatively easy to use and produces stable derivatives that can be analyzed using a variety of techniques. However, this compound is not specific for carbonyl compounds and may react with other functional groups, such as amines and sulfhydryls. Additionally, this compound is sensitive to pH and temperature, which can affect the stability of the hydrazone derivative.

Orientations Futures

There are several future directions for research involving 4'-Acetamidoacetophenone 2,4-dinitrophenylhydrazone. One area of research is the development of new methods for the detection of carbonyl compounds using this compound. This could involve the modification of this compound to increase its specificity for carbonyl compounds or the development of new analytical techniques that are more sensitive and accurate.

Another area of research is the application of this compound in environmental monitoring. This compound has been used to detect carbonyl compounds in air and water samples, but there is potential for its use in other environmental matrices, such as soil and sediment.

Finally, there is potential for the use of this compound in the development of new drugs and therapeutic agents. Carbonyl compounds are involved in a variety of biological processes, including inflammation and oxidative stress, and the ability to selectively detect and target these compounds could have therapeutic benefits.

Méthodes De Synthèse

4'-Acetamidoacetophenone 2,4-dinitrophenylhydrazone is synthesized by reacting 4'-acetamidoacetophenone with 2,4-dinitrophenylhydrazine in the presence of an acid catalyst. The reaction produces a yellow-orange solid that is purified by recrystallization. The yield of the reaction is typically around 70-80%.

Applications De Recherche Scientifique

4'-Acetamidoacetophenone 2,4-dinitrophenylhydrazone is used in scientific research to detect the presence of carbonyl compounds in a variety of samples, including air, water, and biological fluids. This compound reacts with carbonyl compounds to form a stable hydrazone derivative, which can be analyzed using a variety of techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Propriétés

Formule moléculaire |

C16H15N5O5 |

|---|---|

Poids moléculaire |

357.32 g/mol |

Nom IUPAC |

N-[4-[(E)-N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]phenyl]acetamide |

InChI |

InChI=1S/C16H15N5O5/c1-10(12-3-5-13(6-4-12)17-11(2)22)18-19-15-8-7-14(20(23)24)9-16(15)21(25)26/h3-9,19H,1-2H3,(H,17,22)/b18-10+ |

Clé InChI |

BMTMKVPZHZNATM-VCHYOVAHSA-N |

SMILES isomérique |

C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC=C(C=C2)NC(=O)C |

SMILES |

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=C(C=C2)NC(=O)C |

SMILES canonique |

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=C(C=C2)NC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![17-(3-Methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B273769.png)

![4-[5-(4-Hexylcyclohexyl)pyridin-2-yl]benzonitrile](/img/structure/B273777.png)

![(6E)-2-prop-2-enyl-6-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B273785.png)

![4-methyl-N-(4-{[(4-methylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B273786.png)

![5-methyl-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B273788.png)

![5-Methyl-2-furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B273790.png)

![4-Chlorobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B273792.png)

![N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B273796.png)